Norcaesalpinin D

Description

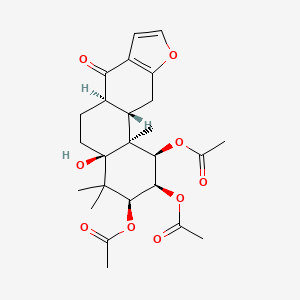

Norcaesalpinin D is a norcassane-type diterpenoid predominantly isolated from plants of the Caesalpinia genus, such as C. crista and C. bonduc . Structurally, it belongs to the cassane/norcassane family, characterized by a tetracyclic framework with modifications such as oxygenated functional groups and furan rings. This compound has demonstrated antiplasmodial activity against Plasmodium falciparum (IC₅₀ values in the micromolar range) and is part of broader research into natural antimalarial agents .

Properties

Molecular Formula |

C25H32O9 |

|---|---|

Molecular Weight |

476.5 g/mol |

IUPAC Name |

[(1R,2S,3S,4aR,6aR,11aS,11bS)-1,3-diacetyloxy-4a-hydroxy-4,4,11b-trimethyl-7-oxo-1,2,3,5,6,6a,11,11a-octahydronaphtho[2,1-f][1]benzofuran-2-yl] acetate |

InChI |

InChI=1S/C25H32O9/c1-12(26)32-20-21(33-13(2)27)23(4,5)25(30)9-7-15-17(24(25,6)22(20)34-14(3)28)11-18-16(19(15)29)8-10-31-18/h8,10,15,17,20-22,30H,7,9,11H2,1-6H3/t15-,17+,20+,21-,22+,24+,25-/m1/s1 |

InChI Key |

SJZIFWGVHGVKAH-AVZLBZSXSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H]([C@@]2([C@H]3CC4=C(C=CO4)C(=O)[C@@H]3CC[C@]2(C([C@@H]1OC(=O)C)(C)C)O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(C2(CCC3C(C2(C1OC(=O)C)C)CC4=C(C3=O)C=CO4)O)(C)C)OC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Skeleton Variations

- Norcaesalpinin D: Presumed to have a 17-norcassane skeleton (based on its naming convention and structural analogs like Norcaesalpinins A–C) .

- Norcaesalpinin E: Shares a 17-norcassane skeleton but includes additional hydroxyl or acetoxy groups, contributing to its higher antimalarial potency (IC₅₀ = 90 nM) .

- Norcaesalpinin C: Features a 16-norcassane skeleton, a structural distinction that may reduce antimalarial efficacy compared to E .

- Norcaesalpinin J: Contains a 20-norcassane hydroperoxide group, linked to cytotoxicity against cancer cell lines (HEP G2, HCT-8, MCF-7) .

Functional Group Modifications

- Norcaesalpinin MC: A photochemical derivative of cassane diterpenoids, formed via UV irradiation, with a 17-norcassane backbone and acetoxy groups .

Antimalarial Activity

| Compound | IC₅₀ Against P. falciparum | Source Plant | Key Structural Features |

|---|---|---|---|

| Norcaesalpinin E | 90 nM | C. crista | 17-norcassane, hydroxyl/acetoxy |

| This compound | 6.5 µM (estimated) | C. crista | 17-norcassane, furan ring |

| Norcaesalpinin F | 0.14 µM | C. crista | 17-norcassane, additional oxygen |

| Caesalpinin C | 6.5 µM | C. minax | Cassane furanoditerpene |

Norcaesalpinin E is the most potent antimalarial compound in this class, likely due to optimized oxygenated substituents enhancing target binding . This compound, while active, is ~70-fold less potent, suggesting structural modifications (e.g., fewer polar groups) reduce efficacy .

Cytotoxicity and Anticancer Effects

- Norcaesalpinin J: Exhibits broad cytotoxicity (IC₅₀ = 16.4 µM against HEP G2) due to its hydroperoxide group, which may induce oxidative stress in cancer cells .

- Norcaesalpinin I: A dinorcassane with a contracted C-ring, showing selective cytotoxicity (IC₅₀ = 16.4 µM against HEP G2) .

- This compound: Limited cytotoxicity data available; its primary bioactivity remains antimalarial.

Anti-Inflammatory and Other Activities

- Caesalminaxin M: A dicyclic trinorditerpenoid inhibiting nitric oxide production (IC₅₀ = 18.4 µM against K562 cells) .

- This compound: No reported anti-inflammatory activity, highlighting functional divergence within the norcassane class.

Q & A

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Answer : Cell viability assays (MTT/XTT), enzyme inhibition studies (e.g., JAK-STAT pathway targets), and molecular docking (to assess binding to residues like Gln825, as seen in Table 1 of ) are common. Dose-response curves and IC50 calculations should be performed in triplicate, with positive controls (e.g., known inhibitors) to validate assay robustness .

Advanced Research Questions

Q. How can synthetic routes to this compound be optimized to address low yields in key steps (e.g., Birch reduction or dihydroxylation)?

- Answer : Reaction optimization includes solvent selection (e.g., NH3/THF for Birch reduction), temperature control, and catalyst screening (e.g., OsO4/NMO for dihydroxylation). For example, Carreira’s group achieved 50% yield in Birch reduction by using Li/NH3 and t-BuOK/t-BuOH conditions . Parallel microscale experiments and DOE (Design of Experiments) can systematically identify critical variables.

Q. What strategies reconcile contradictory bioactivity data for this compound across different studies (e.g., varying IC50 values)?

- Answer : Contradictions may arise from assay conditions (e.g., cell line variability, compound solubility). Mitigation includes standardizing protocols (e.g., ATCC cell lines, DMSO concentration ≤0.1%) and orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity). Meta-analyses of raw data and publication of negative results enhance reproducibility .

Q. How does this compound’s interaction with Gln825 (binding energy: -5.2 kcal/mol) influence its selectivity for specific protein targets?

- Answer : Molecular dynamics simulations can map hydrogen-bond stability with Gln825, while mutagenesis studies (e.g., Gln825Ala) assess functional relevance. Comparative analysis with analogs (e.g., Norcaesalpinin E, which binds Asp811) reveals structure-activity relationships (SAR). Free energy calculations (MM/PBSA) quantify binding contributions .

Q. What chromatographic techniques resolve co-eluting impurities during this compound purification?

- Answer : Preparative HPLC with chiral columns or gradient elution (e.g., MeCN/H2O with 0.1% TFA) separates enantiomers. For non-polar impurities, flash chromatography on silica gel (hexane/EtOAc gradients) is effective. LC-MS tracking identifies fractions with desired m/z .

Q. How can metabolomic studies elucidate this compound’s in vivo stability and metabolite profiles?

- Answer : Stable isotope tracing (e.g., 13C-labeled this compound) combined with UPLC-QTOF-MS identifies metabolites in plasma/tissue samples. CYP450 inhibition assays (using human liver microsomes) predict metabolic pathways. Data are analyzed via software like XCMS or MetaboAnalyst .

Q. What computational models predict this compound’s pharmacokinetic properties (e.g., logP, bioavailability)?

- Answer : QSAR models (e.g., SwissADME, pkCSM) estimate logP, BBB permeability, and CYP interactions. Molecular descriptors (e.g., topological polar surface area) are derived from optimized 3D structures (DFT-minimized). Validation against experimental data (e.g., murine PK studies) refines predictions .

Q. How do crystallographic studies resolve conformational flexibility in this compound’s fused-ring system?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.